3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: Introduction of the chloro, dimethylphenyl, and fluorophenyl groups through nucleophilic substitution reactions.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, pyrrole derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its activity against various biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the chloro group.
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-AMINO-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the fluorophenyl group.
Uniqueness
The presence of both chloro and fluorophenyl groups in 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE may confer unique chemical and biological properties, such as increased reactivity or enhanced binding affinity to biological targets.
Properties
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-4-3-5-14(11(10)2)22-17(23)15(19)16(18(22)24)21-13-8-6-12(20)7-9-13/h3-9,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNIUMKNVGEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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